

Application of 5-Methylisoxazole-3-carbonitrile in the Synthesis of Antitubercular Agents

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Compound of Interest

Compound Name: **5-Methylisoxazole-3-carbonitrile**

Cat. No.: **B1325030**

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Application Note

Introduction

Tuberculosis (TB), caused by *Mycobacterium tuberculosis*, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel antitubercular agents with alternative mechanisms of action. The isoxazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents due to its diverse biological activities. This application note details the use of **5-methylisoxazole-3-carbonitrile** as a key starting material for the synthesis of a series of 5-methylisoxazole-3-carboxamide derivatives that have demonstrated significant in vitro activity against *Mycobacterium tuberculosis* H37Rv.

Overview of the Synthetic Approach

The synthetic strategy involves a three-step process commencing with **5-methylisoxazole-3-carbonitrile**. The core of this approach is the hydrolysis of the nitrile functionality to a carboxylic acid, which is then activated to an acyl chloride. The subsequent amidation with a variety of aromatic and aliphatic amines yields the target 5-methylisoxazole-3-carboxamide derivatives. This methodology allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

1. Synthesis of 5-Methylisoxazole-3-carboxylic acid from **5-Methylisoxazole-3-carbonitrile**

The conversion of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.

a) Acidic Hydrolysis:

5-Methylisoxazole-3-carbonitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[\[1\]](#)[\[2\]](#)[\[3\]](#) The reaction proceeds through an amide intermediate.

- Procedure: To a round-bottom flask equipped with a reflux condenser, add **5-methylisoxazole-3-carbonitrile** (1 equivalent) and 10% aqueous sulfuric acid (10 volumes). Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.

b) Basic Hydrolysis:

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[\[2\]](#)[\[3\]](#) This initially forms the carboxylate salt, which is then acidified to yield the carboxylic acid.

- Procedure: In a round-bottom flask fitted with a reflux condenser, suspend **5-methylisoxazole-3-carbonitrile** (1 equivalent) in 10% aqueous sodium hydroxide (10 volumes). Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 2-3. The precipitated carboxylic acid is then collected by filtration, washed with cold water, and dried.

2. Synthesis of 5-Methylisoxazole-3-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride.

- Procedure: To a flask containing 5-methylisoxazole-3-carboxylic acid (1 equivalent), add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution. After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride, which is typically used in the next step without further purification.

3. General Procedure for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

The final step involves the reaction of the acyl chloride with various primary or secondary amines to form the corresponding amides.^{[4][5]}

- Procedure: Dissolve the amine (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran) containing a base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct. Cool the solution in an ice bath. To this stirred solution, add a solution of 5-methylisoxazole-3-carbonyl chloride (1 equivalent) in the same solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.^{[4][5]} Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Antitubercular Activity Evaluation

The synthesized 5-methylisoxazole-3-carboxamide derivatives were evaluated for their in vitro antitubercular activity against *Mycobacterium tuberculosis* H37Rv using the Microplate Alamar Blue Assay (MABA) method.^{[4][5]}

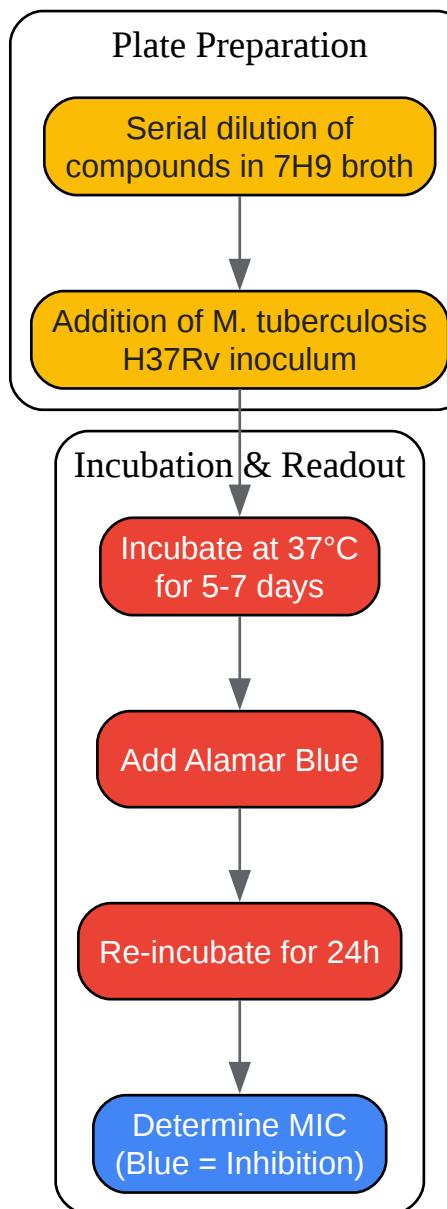
- Protocol: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). The compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate. A standardized inoculum of *M. tuberculosis* H37Rv is added to each well. The plates are incubated at 37°C for 5-7 days. After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Data Presentation

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives against M. tuberculosis H37Rv

Compound ID	Substituent (R) on Amide Nitrogen	MIC (μ M)[4]
9	4-Chlorophenyl	6.25
10	3,4-Dichlorophenyl	3.125
13	4-Fluorophenyl	6.25
14	4-Bromophenyl	3.125

Visualizations



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